2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione
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Description
The compound “2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a type of heterocycle, as well as a sulfanyl group attached to a chlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoindole ring and the introduction of the sulfanyl and chlorophenyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole group would form a five-membered ring with two adjacent carbon atoms and a nitrogen atom. The sulfanyl group would be attached to the chlorophenyl group, which would consist of a benzene ring with a chlorine atom substituted for one of the hydrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoindole, sulfanyl, and chlorophenyl groups. The electron-rich nitrogen in the isoindole might make it susceptible to electrophilic attack, while the sulfur atom in the sulfanyl group could potentially act as a nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .
Future Directions
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZHSRNWSTGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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